molecular formula C5H9NO2 B156680 2,2-Dimethoxyethyl isocyanide CAS No. 277300-82-0

2,2-Dimethoxyethyl isocyanide

Cat. No.: B156680
CAS No.: 277300-82-0
M. Wt: 115.13 g/mol
InChI Key: MEGSDTQNBQUWJR-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethyl isocyanide, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Convertible Isocyanides in Synthesis

2,2-Dimethoxyethyl isocyanide has been applied in the synthesis of complex molecules. A study by Gilley, Buller, and Kobayashi (2007) explored the use of indole-isocyanide, a derivative of this compound, for the synthesis of pyroglutamic acids and the proteasome inhibitor omuralide, demonstrating its utility in stereocontrolled Ugi reactions (Gilley, Buller, & Kobayashi, 2007).

Isocyanides in Multicomponent Reactions

Isocyanides like this compound play a crucial role in multicomponent reactions, such as Ugi and Passerini reactions. Linder and Zhu (2010) highlighted the importance of 1‐(2,2‐Dimethoxyethyl)‐2‐isocyanobenzene, a related compound, in such reactions (Linder & Zhu, 2010).

Ligand-Directed Indicators in Protein Studies

Isocyanides are also useful as ligand-directed probes in protein studies. Reedy et al. (1995) used isocyanides to investigate Cu(I) coordination in proteins, demonstrating their potential as tools for understanding metal coordination in biological systems (Reedy, Murthy, Karlin, & Blackburn, 1995).

Catalysis and Organic Synthesis

Isocyanides are involved in catalytic processes and organic synthesis. Research by Delis et al. (1997) on the insertion of isocyanides into the palladium-carbon bond of complexes with bidentate nitrogen ligands demonstrates their role in complex chemical transformations (Delis et al., 1997).

Formation of Heterocycles

This compound is involved in the synthesis of heterocycles. Yavari, Sabbaghan, and Hossaini (2008) showed that isocyanides react with activated acetylenes to form functionalized dihydrofurans and pyrrol-2-ones, essential in various chemical syntheses (Yavari, Sabbaghan, & Hossaini, 2008).

Main Group Chemistry Applications

Swamy et al. (2016) demonstrated the use of isocyanide in main group chemistry by isolating a Ge(ii) dication stabilized by isocyanides, highlighting the versatility of isocyanides in inorganic chemistry (Swamy et al., 2016).

Metal-Catalyzed C-H Functionalization

Song and Xu (2017) explored the use of isocyanides in metal-catalyzed C-H bond functionalization, emphasizing their role in drug discovery and organic synthesis (Song & Xu, 2017).

Mechanism of Action

Target of Action

2,2-Dimethoxyethyl isocyanide is a reagent used in multicomponent reactions (MCRs), specifically the Passerini and Ugi reactions . These reactions are important tools for macromolecular design due to their modular character . The primary targets of this compound are carboxylic acids, ketones or aldehydes, and primary amines, which are the starting components of these reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the Passerini and Ugi reactions. In the Passerini three-component reaction (P-3CR), a carboxylic acid, a ketone or aldehyde, and an isocyanide react to form an α-acyloxycarboxamide . The isocyanide acts as both a nucleophile, attacking the carbonyl group of the adduct, and an electrophile, reacting with the carboxylic acid moiety in a so-called α-addition . The resulting intermediate rearranges via intramolecular acyl transfer to generate the α-acyloxycarboxamide .

In the Ugi four-component reaction (U-4CR), a carboxylic acid, a ketone or aldehyde, an isocyanide, and a primary amine react to generate an α-aminoacylamide . The isocyanide again plays a dual role, attacking the electrophilic center of the iminium ion while also acting as an electrophile and reacting with the carboxylic acid .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of macromolecules through the Passerini and Ugi reactions . These reactions are used for monomer synthesis, as polymerization techniques, and for postpolymerization modification . They also provide architecture control, sequence control, and sequence definition .

Safety and Hazards

Isocyanates, including 2,2-Dimethoxyethyl isocyanide, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They are classified as potential human carcinogens and known to cause cancer in animals .

Future Directions

The use of isocyanides in medicinal chemistry is gaining interest due to their potential in many areas of drug discovery . The hope is to convince medicinal chemists of the isocyanide potential in many areas of drug discovery and considering them in the design of future drugs .

Properties

IUPAC Name

2-isocyano-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-4-5(7-2)8-3/h5H,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGSDTQNBQUWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C[N+]#[C-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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